Pyridalyl

説明

represents dihalopropenyloxybenzene class of insecticides; effective on Lepidoptera & Thysanoptera pests

特性

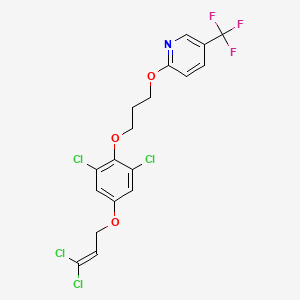

IUPAC Name |

2-[3-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]propoxy]-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4F3NO3/c19-13-8-12(27-7-4-15(21)22)9-14(20)17(13)29-6-1-5-28-16-3-2-11(10-26-16)18(23,24)25/h2-4,8-10H,1,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJMNVBLRLZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)OCCCOC2=C(C=C(C=C2Cl)OCC=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034875 | |

| Record name | Pyridalyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

227 °C (decomposes) | |

| Record name | Pyridalyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone, acetonitrile, chloroform, DMF, ethyl acetate, hexanes, n-octanol and xylenes >1000 g/L; in methanol >500 g/L, In water, 150 mg/L at 20 °C | |

| Record name | Pyridalyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 at 20 °C | |

| Record name | Pyridalyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.24X10-5 mPa /SRC: 4.68X10-10 mm Hg/ at 20 °C | |

| Record name | Pyridalyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

179101-81-6 | |

| Record name | Pyridalyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179101-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridalyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179101816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridalyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-[3-[2,6-dichloro-4-[(3,3-dichloro-2-propen-1-yl)oxy]phenoxy]propoxy]-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDALYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTD92Z2P2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridalyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pyridalyl's Mode of Action: A Deep Dive into Reactive Oxygen Species-Mediated Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridalyl is a potent insecticide with a unique mode of action that distinguishes it from many conventional neurotoxins. Its efficacy is rooted in a cascade of intracellular events initiated by metabolic activation, leading to the generation of reactive oxygen species (ROS), profound oxidative stress, and ultimately, necrotic cell death in target insect species. A key feature of this compound is its selective inhibition of protein synthesis in insect cells, which contributes significantly to its insecticidal activity and selectivity.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action, with a specific focus on its interplay with ROS. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

Core Mechanism: From Bioactivation to Necrotic Cell Death

The insecticidal activity of this compound is not inherent to the parent molecule but requires metabolic activation within the insect.[2][3] This bioactivation is a critical first step that initiates a toxic cascade, as outlined below.

Cytochrome P450-Mediated Activation

This compound is metabolized by cytochrome P450 monooxygenases (CYPs) into a bioactive derivative.[2][3] This enzymatic conversion is a pivotal event, as inhibition of CYPs has been shown to prevent this compound's cytotoxic effects. The specific CYPs involved in this process in various insect species are an area of ongoing research.

Induction of Reactive Oxygen Species (ROS)

The active metabolite of this compound is hypothesized to trigger a significant increase in the intracellular concentration of reactive oxygen species (ROS). ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can inflict damage on a wide array of cellular components.

Oxidative Damage to Cellular Macromolecules

The surge in ROS leads to widespread oxidative damage. Proteins are a primary target, undergoing modifications such as carbonylation, which can lead to loss of function and aggregation. This oxidative assault disrupts cellular homeostasis and overwhelms the insect's antioxidant defense mechanisms.

Proteasome Activation and Protein Degradation

The accumulation of damaged proteins triggers an upregulation of the proteasome system, the cell's machinery for degrading unwanted or misfolded proteins. Increased proteasome activity is a cellular response to the extensive protein damage caused by this compound-induced oxidative stress.

Necrotic Cell Death

The culmination of these events is necrotic cell death. Unlike apoptosis, which is a programmed and controlled form of cell death, necrosis is a more chaotic process resulting from acute cellular injury, leading to cell lysis and inflammation. Studies have shown that apoptosis is not significantly involved in this compound's cytotoxicity.

Inhibition of Protein Synthesis

In parallel to the ROS-mediated pathway, this compound has been shown to selectively inhibit cellular protein synthesis in insect cells, but not in mammalian cells. This is achieved by measuring the incorporation of radiolabeled amino acids, such as [3H]leucine, into newly synthesized proteins. This selective inhibition is a key contributor to this compound's insect-specific toxicity.

Quantitative Data Summary

The following tables summarize the types of quantitative data that are crucial for characterizing the mode of action of this compound. While specific values from a single comprehensive study are not available from the search results, these tables represent the key parameters measured in relevant assays.

Table 1: Cytotoxicity of this compound on Insect Cell Lines

| Cell Line | Insect Species | Assay Type | Endpoint | IC50 Value |

| Sf9 | Spodoptera frugiperda | Cell Viability (MTT Assay) | % Viability | Value (µM) |

| BmN4 | Bombyx mori | Cell Viability (MTT Assay) | % Viability | > Value (µM) |

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. Studies have shown high cytotoxicity of this compound against Sf9 cells, while BmN4 cells are less susceptible.

Table 2: this compound-Induced ROS Production

| Cell Line | This compound Concentration (µM) | Time Point (hours) | ROS Probe | Fold Increase in ROS (vs. Control) |

| Sf9 | 0 (Control) | 1, 3, 6 | DCFH-DA | 1.0 |

| Sf9 | X | 1, 3, 6 | DCFH-DA | Value ± SD |

| Sf9 | Y | 1, 3, 6 | DCFH-DA | Value ± SD |

| Sf9 | Z | 1, 3, 6 | DCFH-DA | Value ± SD |

Note: ROS production is typically measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The data would show a dose- and time-dependent increase in ROS levels following this compound treatment.

Table 3: Effect of this compound on Protein Synthesis

| Cell Line | This compound Concentration (µM) | [3H]Leucine Incorporation (DPM/µg protein) | % Inhibition of Protein Synthesis |

| Sf9 | 0 (Control) | Value ± SD | 0 |

| Sf9 | X | Value ± SD | Value |

| Sf9 | Y | Value ± SD | Value |

| Sf9 | Z | Value ± SD | Value |

Note: A decrease in the incorporation of [3H]leucine indicates inhibition of protein synthesis. This assay demonstrates a concentration-dependent inhibition of protein synthesis in susceptible insect cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on insect cells.

Materials:

-

Insect cell lines (e.g., Sf9)

-

Complete insect cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed insect cells into a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 27°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 27°C, protected from light.

-

After incubation, carefully remove the medium containing MTT.

-

Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control wells.

Measurement of Intracellular ROS (DCFH-DA Assay)

Objective: To quantify the production of intracellular ROS in response to this compound treatment.

Materials:

-

Insect cell lines (e.g., Sf9)

-

Complete insect cell culture medium

-

This compound stock solution (in DMSO)

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black 96-well microplates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a black 96-well plate and treat with various concentrations of this compound as described for the cell viability assay.

-

At the end of the treatment period, remove the medium and wash the cells twice with PBS.

-

Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 27°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.

-

Alternatively, visualize the fluorescence using a fluorescence microscope.

-

Normalize the fluorescence intensity to the cell number or protein concentration.

Protein Synthesis Inhibition Assay ([3H]Leucine Incorporation)

Objective: To measure the effect of this compound on the rate of protein synthesis.

Materials:

-

Insect cell lines (e.g., Sf9)

-

Complete and leucine-free insect cell culture medium

-

This compound stock solution (in DMSO)

-

[3H]Leucine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in a 24-well plate and allow them to attach.

-

Replace the medium with leucine-free medium and incubate for 1 hour to deplete intracellular leucine.

-

Treat the cells with different concentrations of this compound for the desired time.

-

Add [3H]Leucine (final concentration 1-5 µCi/mL) to each well and incubate for 1-4 hours.

-

Terminate the incorporation by aspirating the medium and washing the cells with ice-cold PBS.

-

Precipitate the proteins by adding ice-cold 10% TCA and incubating on ice for 30 minutes.

-

Wash the protein precipitate twice with ice-cold 5% TCA.

-

Solubilize the protein precipitate in 0.1 M NaOH.

-

Transfer an aliquot of the solubilized protein to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the remaining solubilized sample using a standard protein assay (e.g., BCA assay).

-

Express the results as disintegrations per minute (DPM) per microgram of protein.

Visualizing the Mode of Action

The following diagrams illustrate the key pathways and experimental workflows involved in this compound's mode of action.

Caption: this compound's proposed mode of action within an insect cell.

Caption: A generalized experimental workflow for investigating this compound's cytotoxicity.

Conclusion and Future Directions

The mode of action of this compound is a multi-faceted process centered on the metabolic generation of ROS and the subsequent oxidative stress-induced cellular damage, leading to necrotic cell death. Its selective inhibition of protein synthesis in insects further contributes to its efficacy and safety profile. While the overarching mechanism is well-understood, further research is warranted in several areas:

-

Identification of Specific Cytochrome P450s: Pinpointing the specific P450 enzymes responsible for this compound's bioactivation in different insect pests could provide insights into species-specific susceptibility and potential resistance mechanisms.

-

Detailed Characterization of the Active Metabolite: The precise chemical structure and properties of the bioactive this compound derivative remain to be fully elucidated.

-

Elucidation of the Complete Signaling Pathway: A more detailed understanding of the signaling cascades that link ROS production to the downstream events of proteasome activation and necrosis would provide a more complete picture of this compound's action.

-

Mechanisms of Resistance: As with any insecticide, understanding the potential mechanisms of resistance, such as enhanced detoxification or alterations in target sites, is crucial for sustainable pest management strategies. The upregulation of antioxidant enzymes like thiol peroxiredoxin in resistant cell lines provides a starting point for such investigations.

This technical guide provides a solid foundation for researchers and professionals working with this compound, offering insights into its unique mode of action and providing a framework for further investigation.

References

The Metabolic Fate of Pyridalyl in Lepidopteran Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridalyl, a potent insecticide with significant efficacy against various lepidopteran pests, undergoes a complex metabolic transformation within these target species. This technical guide provides an in-depth analysis of the metabolic fate of this compound in lepidopteran insects, with a focus on bioactivation by cytochrome P450 monooxygenases (P450s), the resulting mechanism of action, and potential detoxification pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the metabolic processes to support further research and development in insecticide science.

Introduction

This compound is a novel insecticide effective against a range of lepidopteran and thysanopteran pests.[1] Its unique mode of action, which differs from many existing insecticides, makes it a valuable tool in integrated pest management (IPM) and insecticide resistance management (IRM) programs.[2] Understanding the metabolic fate of this compound in target insects is crucial for optimizing its efficacy, elucidating mechanisms of resistance, and developing next-generation insect control agents.

The primary metabolic event is the bioactivation of this compound by cytochrome P450 enzymes.[3] This process is thought to generate a highly reactive metabolite that induces oxidative stress, leading to cellular damage and ultimately, insect mortality. While P450s are central to its toxicity, other enzyme systems, such as esterases and glutathione S-transferases (GSTs), may be involved in the detoxification and resistance to this compound, as is common with other insecticides.[4]

This guide focuses on the known metabolic pathways of this compound in key lepidopteran species, including Helicoverpa armigera and Spodoptera exigua.

Metabolic Bioactivation and Mechanism of Action

The insecticidal activity of this compound is dependent on its metabolic conversion into a more toxic form. This bioactivation is mediated by cytochrome P450s.[3]

Role of Cytochrome P450s

Studies have shown that the inhibition of P450s prevents the metabolism of this compound and abolishes its insecticidal effects. This indicates that P450s are responsible for converting the parent this compound molecule into a bioactive derivative. The current hypothesis suggests that this activated metabolite is a potent inducer of reactive oxygen species (ROS).

Oxidative Stress and Cellular Damage

The generation of ROS leads to significant oxidative stress within the insect's cells. This results in damage to vital cellular macromolecules, including proteins. The accumulation of damaged proteins is thought to trigger an increase in proteasome activity, leading to widespread protein degradation and culminating in necrotic cell death.

Metabolic Pathways and Identified Metabolites

Research by Wang et al. (2015) has provided significant insights into the metabolic fate of this compound in H. armigera and S. exigua. Their work identified two primary metabolites and one hydrolysis product in the excrement of these pests.

Identified Metabolites

The following metabolites have been identified:

-

MP1 (S-1812-DP): A product of the cleavage of the propenyl ether linkage.

-

MP2: An unconfirmed metabolite.

-

MP3 (S-1812-Py-OH): A hydrolysis product of this compound.

A proposed metabolic pathway for this compound in plants and mammals also identifies S-1812-DP and S-1812-Py-OH as key metabolites.

Quantitative Data on this compound Metabolism

The study by Wang et al. (2015) provides quantitative data on the levels of this compound and its metabolites in the excrement of H. armigera and S. exigua.

| Compound | Helicoverpa armigera (Content in Excrement) | Spodoptera exigua (Content in Excrement) |

| This compound | Similar to S. exigua | Similar to H. armigera |

| MP1 (S-1812-DP) | Similar to S. exigua | Similar to H. armigera |

| MP2 | 13% greater than S. exigua | - |

| MP3 (S-1812-Py-OH) | Similar to S. exigua | Similar to H. armigera |

| Table 1: Relative content of this compound and its metabolites in the excrement of two lepidopteran species. |

Experimental Protocols

This section details the methodologies for studying the metabolic fate of this compound in lepidopteran species.

Analysis of this compound and Metabolites in Excrement

This protocol is based on the method described by Wang et al. (2015) for the qualitative and quantitative analysis of this compound and its metabolites.

5.1.1. Sample Collection and Preparation

-

Rear lepidopteran larvae on an artificial diet.

-

Treat the diet with a known concentration of this compound.

-

Collect the excrement from the larvae after a specified feeding period.

-

Homogenize the excrement sample in a suitable solvent (e.g., acetonitrile).

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the supernatant for solid-phase extraction (SPE) cleanup.

5.1.2. Solid-Phase Extraction (SPE)

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the analytes (this compound and its metabolites) with a suitable organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for analysis.

5.1.3. HPLC-TOF/MS Analysis

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water (containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: Time-of-Flight Mass Spectrometer (TOF/MS) for accurate mass measurement and identification of metabolites.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Data Analysis: Identify and quantify this compound and its metabolites by comparing their retention times and mass spectra with those of authentic standards.

In Vitro Metabolism Assay using Lepidopteran Microsomes

This generalized protocol is for assessing the role of P450s in this compound metabolism.

5.2.1. Preparation of Microsomes

-

Dissect the desired tissues (e.g., midgut, fat body) from lepidopteran larvae.

-

Homogenize the tissues in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

5.2.2. Incubation Assay

-

Prepare incubation mixtures containing:

-

Microsomal protein

-

NADPH-generating system (or NADPH)

-

This compound (substrate)

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

-

For inhibitor studies, pre-incubate the microsomes with a P450 inhibitor (e.g., piperonyl butoxide, PBO) before adding the substrate.

-

Initiate the reaction by adding the NADPH-generating system or NADPH.

-

Incubate at an optimal temperature (e.g., 30-37°C) for a specific time.

-

Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge to pellet the protein and analyze the supernatant for metabolites using HPLC or LC-MS/MS.

Esterase and Glutathione S-Transferase (GST) Activity Assays

These are general protocols to measure the activity of these detoxification enzymes. Their specific involvement in this compound metabolism would require using this compound or its metabolites as substrates, which may require further method development.

5.3.1. Enzyme Preparation

-

Homogenize whole larvae or specific tissues in a suitable buffer.

-

Centrifuge the homogenate to obtain a clear supernatant (cytosolic fraction for GSTs, can be used for esterases as well).

-

Determine the protein concentration of the supernatant.

5.3.2. Esterase Activity Assay

-

Use a general substrate like α-naphthyl acetate.

-

In a microplate well, mix the enzyme preparation with the substrate solution.

-

Incubate for a specific time at a controlled temperature.

-

Add a chromogenic reagent (e.g., Fast Blue B salt) to develop color.

-

Measure the absorbance at a specific wavelength and calculate the enzyme activity.

5.3.3. GST Activity Assay

-

Use 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate and reduced glutathione (GSH) as a co-substrate.

-

In a microplate well, mix the enzyme preparation, GSH, and CDNB.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GSH-CDNB conjugate.

-

Calculate the enzyme activity based on the rate of change in absorbance.

Conclusion

The metabolic fate of this compound in lepidopteran species is primarily driven by its bioactivation through cytochrome P450 enzymes, leading to the formation of a toxic metabolite that induces oxidative stress and cell death. The key identified metabolites in the excrement of H. armigera and S. exigua are S-1812-DP and a hydrolysis product, S-1812-Py-OH. While the role of P450s in toxification is established, the involvement of detoxification enzymes like esterases and GSTs in this compound metabolism and potential resistance mechanisms warrants further investigation. The experimental protocols outlined in this guide provide a framework for future research aimed at further elucidating the intricate metabolic pathways of this important insecticide in lepidopteran pests. A deeper understanding of these processes will be invaluable for the sustainable use of this compound and the development of novel insect control strategies.

References

Sublethal Effects of Pyridalyl on Insect Physiology: A Technical Guide

Abstract

Pyridalyl is a novel insecticide recognized for its unique mode of action and efficacy against various lepidopteran and thysanopteran pests, including strains resistant to conventional insecticides. Its primary mechanism involves the inhibition of cellular protein synthesis, initiated by metabolic activation and subsequent induction of severe oxidative stress. Beyond acute toxicity, sublethal exposure to this compound can elicit a range of physiological and biochemical responses in insects. These effects include alterations in the activity of critical enzyme systems, impacts on life history traits, and the induction of cellular stress responses. This technical guide provides an in-depth summary of the current scientific understanding of these sublethal effects, presenting quantitative data in structured tables, detailing key experimental protocols for research, and visualizing the core biological pathways and workflows. The information herein is intended to support further research into its precise mechanisms and aid in the development of advanced pest management and insecticide resistance management (IRM) strategies.

Core Mechanism of Action

This compound's mode of action is distinct from neurotoxic, growth-inhibiting, or respiratory-inhibiting insecticides.[1] The prevailing hypothesis, supported by proteomic and biochemical evidence, suggests a multi-step process initiated by metabolic activation.[2]

-

Metabolic Activation: this compound itself is likely a pro-insecticide. It requires activation by cytochrome P450 monooxygenases (P450s) within the insect to be converted into a bioactive metabolite.[2]

-

Induction of Oxidative Stress: This active metabolite is believed to generate a surge of Reactive Oxygen Species (ROS), leading to a state of severe oxidative stress within the insect's cells.[2]

-

Cellular Damage and Protein Synthesis Inhibition: The excess ROS causes widespread damage to cellular macromolecules, including proteins. This disruption leads to a significant, rapid inhibition of cellular protein synthesis.[2] Notably, this compound does not inhibit protein synthesis in cell-free systems, indicating its action is not a direct interference with the translational machinery but rather a consequence of upstream cellular chaos.

-

Necrotic Cell Death: The cascade of oxidative damage and functional inhibition culminates in necrotic cell death, rather than apoptosis. This is consistent with macroscopic symptoms observed at sublethal doses, such as the blackening and necrosis of the larval cuticle.

This proposed pathway highlights a unique vulnerability in insect physiology that can be exploited for pest control.

Quantitative Data on Sublethal Effects

Sublethal concentrations of this compound induce measurable changes in insect biochemistry and life history parameters. The following tables summarize key quantitative findings from published studies.

Table 1: Effects on Detoxification and Metabolic Enzyme Activity

Exposure to this compound can significantly alter the activity of enzymes involved in detoxification and general metabolism. The response is species-specific and provides insight into the insect's physiological response to the chemical stress.

| Insect Species | Enzyme | Concentration | % Change in Activity | Reference |

| Spodoptera littoralis | α-Esterase (α-EST) | LC50 | -6.71% | |

| β-Esterase (β-EST) | LC50 | +8.35% | ||

| Glutathione S-Transferase (GST) | LC50 | -31.12% | ||

| Glutamic Oxaloacetic Transaminase (GOT) | LC50 | -37.77% | ||

| Glutamic Pyruvic Transaminase (GPT) | LC50 | +213.95% | ||

| Lactate Dehydrogenase (LDH) | LC50 | +68.66% | ||

| Plutella xylostella (Resistant Strain) | Cytochrome P450 Monooxygenase | - | ~ +420% (5.2-fold increase) | |

| Glutathione S-Transferase (GST) | - | No Significant Difference | ||

| Esterase (EST) | - | No Significant Difference |

Table 2: Effects on Insect Life Table Parameters and Fitness

The impact of sublethal this compound exposure on the life cycle and reproductive fitness of insects can vary. In some susceptible species, effects are minimal, whereas in resistant strains, significant fitness costs can be observed.

| Insect Species | Parameter | Concentration | Control Value | This compound-Treated Value | Reference |

| Frankliniella occidentalis | Net Reproductive Rate (R₀) | LC₂₅ | Not specified | No Significant Difference | |

| Intrinsic Rate of Increase (r) | LC₂₅ | Not specified | No Significant Difference | ||

| Developmental Time | LC₂₅ | Not specified | No Significant Difference | ||

| Fecundity | LC₂₅ | Not specified | No Significant Difference | ||

| Plutella xylostella (Resistant vs. Susceptible) | Relative Fitness* | - | 1.00 (Susceptible) | 0.64 (Resistant) | |

| Larval Survival Rate | - | Higher | Reduced | ||

| Egg Hatchability | - | Higher | Reduced |

*Relative fitness calculated based on life table parameters of the resistant strain compared to the susceptible strain.

Key Experimental Protocols

The following sections detail standardized methodologies for assessing the sublethal physiological effects of this compound.

Protocol: Leaf-Dip Bioassay for Toxicity (LC₅₀) Determination

This method is commonly used to determine the lethal concentrations of insecticides on foliage-feeding insects like Plutella xylostella or thrips.

-

Preparation of Insecticide Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100). Create a serial dilution in distilled water to obtain at least five different concentrations. A control solution containing only the solvent and surfactant in water must be prepared.

-

Leaf Preparation: Select uniform, fresh host plant leaves (e.g., cabbage for P. xylostella, bean pods for F. occidentalis). Wash and dry them thoroughly.

-

Treatment: Using forceps, dip each leaf into a designated insecticide concentration (or control solution) for 10-20 seconds, ensuring complete immersion and uniform coverage.

-

Drying: Place the treated leaves on a wire rack or paper towel and allow them to air-dry completely in a fume hood for 1-2 hours.

-

Insect Exposure: Place the dried leaves into ventilated containers (e.g., Petri dishes with a moistened filter paper). Introduce a known number of test insects (e.g., 20 third-instar larvae) into each container.

-

Incubation: Maintain the containers under controlled laboratory conditions (e.g., 25±1°C, 65±5% RH, 16:8 L:D photoperiod).

-

Mortality Assessment: Record insect mortality at specified intervals, typically 24, 48, and 72 hours post-exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform Probit analysis to calculate the LC₅₀ and LC₂₅ values and their 95% confidence limits.

Protocol: Enzyme Activity Assays (Spectrophotometric)

These protocols measure the activity of key metabolic and detoxification enzymes from insect homogenates using a microplate reader.

-

Sample Preparation:

-

Collect insects (e.g., 10-20 larvae) previously exposed to a sublethal concentration (e.g., LC₂₅) of this compound or a control solution.

-

Homogenize the insects on ice in a specific buffer (e.g., 0.1 M phosphate buffer, pH 7.6).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (the enzyme source) and determine its total protein concentration using a standard method (e.g., Bradford assay).

-

-

Cytochrome P450 (P450) Activity Assay:

-

Method: Often measured via the O-deethylation of 7-ethoxycoumarin (ECOD).

-

Procedure: In a 96-well plate, mix the enzyme supernatant with a reaction buffer containing 7-ethoxycoumarin.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction with a glycine buffer-ethanol mixture.

-

Measure the fluorescence of the product (7-hydroxycoumarin) at an excitation wavelength of ~380 nm and an emission wavelength of ~465 nm.

-

-

Glutathione S-Transferase (GST) Activity Assay:

-

Procedure: In a 96-well plate, add the enzyme supernatant to a phosphate buffer containing reduced glutathione (GSH).

-

Add the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

-

Immediately measure the change in absorbance at 340 nm over several minutes. The rate of increase in absorbance is proportional to GST activity.

-

-

Esterase (EST) Activity Assay:

-

Procedure: In a 96-well plate, add the enzyme supernatant to a phosphate buffer.

-

Add the substrate α-naphthyl acetate.

-

Incubate at 30°C for 15-30 minutes.

-

Add a staining solution (e.g., Fast Blue B salt in SDS) to stop the reaction and develop color.

-

Measure the absorbance at a specified wavelength (e.g., 600 nm).

-

-

Data Calculation: Express enzyme activity as product formed per minute per milligram of protein (e.g., nmol/min/mg protein).

Protocol: Age-Stage, Two-Sex Life Table Study

This demographic toxicology approach provides a comprehensive assessment of sublethal effects on an insect population's growth potential.

-

Cohort Establishment: Obtain insect eggs (F₀ generation) from a healthy laboratory colony. Collect a cohort of newly hatched larvae (e.g., n=100) for each treatment group (control and this compound LC₂₅).

-

Sublethal Exposure: Treat the newly hatched larvae using the leaf-dip method described in Protocol 3.1 with the predetermined LC₂₅ of this compound and a control.

-

Individual Rearing: After the initial exposure period (e.g., 24 hours), transfer each surviving larva individually to a separate rearing container with fresh, untreated food.

-

Daily Monitoring: Check each individual daily. Record survival, developmental stage (instar, pupa, adult), and the duration of each stage.

-

Pairing and Reproduction: Upon adult emergence, pair each female with one male from the same treatment group.

-

Fecundity and Fertility Assessment: Continue daily monitoring. Provide fresh food and an oviposition substrate daily. Record the number of eggs laid per female (fecundity) and the number of eggs that successfully hatch (fertility). Monitor until the death of the last individual.

-

Data Analysis: Analyze the collected data using an age-stage, two-sex life table program (e.g., TWOSEX-MSChart). This analysis will calculate key population parameters:

-

R₀ (Net Reproductive Rate): The average number of female offspring produced per female per generation.

-

r (Intrinsic Rate of Increase): The instantaneous rate of population growth.

-

λ (Finite Rate of Increase): The daily multiplication rate of the population.

-

T (Mean Generation Time): The average time from birth to reproduction.

-

-

Statistical Comparison: Use statistical tests, such as the paired bootstrap test, to determine if there are significant differences in life table parameters between the control and this compound-treated groups.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Pyridalyl and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridalyl is a broad-spectrum insecticide effective against various lepidopteran and thysanopteran pests. Its unique mode of action, which involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), makes it a valuable tool in pest management.[1] To ensure food safety and understand its environmental fate, sensitive and robust analytical methods are required for the detection and quantification of this compound and its metabolites in various matrices. This document provides a detailed protocol for the analysis of this compound and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Metabolic Pathway and Mode of Action

The insecticidal activity of this compound is linked to its metabolic activation by cytochrome P450 enzymes.[1][2] This process is hypothesized to generate a bioactive metabolite that induces the production of ROS, leading to oxidative damage to cellular macromolecules and ultimately, necrotic cell death.[2]

Experimental Protocol: LC-MS/MS Analysis of this compound and its Metabolites

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.

Sample Preparation (QuEChERS)

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of food matrices.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (ACN) with 1% acetic acid

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium acetate (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent (for high-fat matrices)

-

Graphitized carbon black (GCB) (for pigmented matrices)

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes (for d-SPE cleanup)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of ACN with 1% acetic acid.

-

Add an appropriate internal standard.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaOAc).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18 or GCB if necessary.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient should be optimized for the separation of this compound and its metabolites.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: 40 °C.

MS/MS Parameters (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Gas Temperature: 300-350 °C.

-

Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 35-45 psi.

-

Capillary Voltage: 3500-4000 V.

MRM Transitions:

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. At least two MRM transitions should be monitored for each analyte for confident identification and quantification.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| This compound | 490.0 | 108.9 | 40 | 182.9 | 20 |

| 491.9 | 111.0 | 109.0 | |||

| Metabolite MP1 | TBD | TBD | TBD | TBD | TBD |

| Metabolite MP2 | TBD | TBD | TBD | TBD | TBD |

| Metabolite MP3 (Hydrolysis Product) | TBD | TBD | TBD | TBD | TBD |

Quantitative Data

The following tables summarize some of the reported quantitative data for this compound. Data for metabolites is currently limited in the literature.

Table 1: Recovery and Limits of Detection/Quantification for this compound

| Matrix | Method | Recovery (%) | LOD | LOQ | Reference |

| Fruits and Vegetables | GC-MS | 72 - 114 | - | 1 µg/kg | [3] |

| Tomato Leaves | UHPLC-UV | 89.29 | - | - | |

| Tomato Fruits | UHPLC-UV | 96.73 | - | - | |

| Tomato | HPLC-UV | 95.08 - 99.38 | 0.1866 ppm | - |

Table 2: Residue Levels of this compound in Tomato Post-Application

| Time After Treatment | Residue on Leaves (mg/kg) | Residue on Fruits (mg/kg) | Reference |

| 2 hours | 1.007 | 0.815 | |

| 1 day | 0.808 | 0.707 | |

| 2 days | 0.646 | 0.569 | |

| 3 days | 0.637 | 0.474 | |

| 7 days | - | - | |

| 14 days | 0.284 | 0.200 |

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a robust and sensitive approach for the analysis of this compound in various matrices. While the MRM transitions for the parent compound are established, further research is needed to elucidate the structures of its major metabolites and to develop and validate specific MRM transitions for their routine monitoring. The provided protocol serves as a strong foundation for laboratories involved in pesticide residue analysis and can be adapted and optimized for specific applications and matrices.

References

- 1. The molecular action of the novel insecticide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Qualitative and quantitative determinations of this compound and metabolites in excrement of two representative Lepidoptera pests - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining Sublethal Concentrations of Pyridalyl for Gene Expression Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridalyl is a potent insecticide effective against various lepidopteran and thysanopteran pests.[1][2] Its mode of action is distinct from many existing insecticides, making it a valuable tool in pest management and resistance management programs.[3] Understanding the molecular impact of this compound, particularly at sublethal concentrations, is crucial for elucidating its precise mechanisms and identifying potential biomarkers for exposure. Gene expression analysis is a powerful technique to study these sublethal effects. This document provides detailed protocols for determining the appropriate sublethal concentrations of this compound and for subsequently performing gene expression studies.

The molecular action of this compound involves its metabolism by cytochrome P450 enzymes into a more active form.[1] This metabolite induces the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular macromolecules like proteins.[1] This cascade ultimately results in necrotic cell death. Studies on insects exposed to this compound have shown up-regulation of genes related to stress response, including thiol peroxiredoxin, Hsp70 stress proteins, and proteasome subunits.

Data Presentation

The following table summarizes the reported median lethal concentration (LC50) values of this compound for various insect species. These values are essential for designing range-finding studies to determine appropriate sublethal concentrations for your specific organism and experimental conditions.

| Insect Species | LC50 Value (ppm) | Exposure Time | Bioassay Method | Reference |

| Plutella xylostella (F1 Generation) | 2.528 | Not Specified | Leaf Dip Bioassay | |

| Plutella xylostella (F15 Generation - Susceptible) | 0.447 | Not Specified | Leaf Dip Bioassay | |

| Plutella xylostella (Coimbatore Population) | 2.566 | Not Specified | Leaf Dip Bioassay | |

| Plutella xylostella (Hosur Population) | 3.696 | Not Specified | Leaf Dip Bioassay | |

| Plutella xylostella (Oddanchatram Population) | 2.008 | Not Specified | Leaf Dip Bioassay | |

| Plutella xylostella (Ooty Population) | 2.963 | Not Specified | Leaf Dip Bioassay | |

| Spodoptera exigua (Susceptible Strain) | 0.68 | Not Specified | Not Specified | |

| Bactrocera oleae | 0.517 | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: Determination of Median Lethal Concentration (LC50) of this compound

This protocol outlines the steps to determine the LC50 of this compound for a target insect species. This is a critical first step before selecting sublethal concentrations.

Materials:

-

Technical grade this compound

-

Appropriate solvent (e.g., acetone)

-

Insect rearing cages and diet

-

Micropipettes

-

Glass vials or petri dishes

-

Leaf discs (for leaf dip bioassay) or spray tower (for spray bioassay)

-

Forceps

-

Incubator with controlled temperature, humidity, and photoperiod

-

Statistical software for probit analysis

Procedure:

-

Insect Rearing: Maintain a healthy, homogenous population of the target insect species under controlled laboratory conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent. From this stock, prepare a series of at least five serial dilutions that are expected to cause between 10% and 90% mortality. A preliminary range-finding test with wide concentration intervals can help determine this range.

-

Bioassay Method (Choose one):

-

Leaf Dip Bioassay (for chewing insects):

-

Dip leaf discs of a suitable host plant into each this compound dilution for 10-30 seconds.

-

Allow the solvent to evaporate completely.

-

Place one treated leaf disc into a petri dish or vial.

-

Introduce a known number of insects (e.g., 10-20 larvae) into each container.

-

-

Topical Application (for various insects):

-

Apply a small, precise volume (e.g., 1 µl) of each this compound dilution to the dorsal thorax of each insect using a microsyringe.

-

-

Diet Incorporation (for continuous feeders):

-

Incorporate the this compound dilutions into the artificial diet of the insects.

-

-

-

Control Group: Prepare a control group using the solvent alone.

-

Incubation: Place the insects in an incubator under controlled conditions optimal for their development.

-

Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Analyze the mortality data using probit analysis to determine the LC50 value and its 95% confidence limits.

Protocol 2: Selection of Sublethal Concentrations and Gene Expression Analysis

This protocol describes how to select sublethal concentrations based on the determined LC50 and proceed with gene expression analysis. Sublethal concentrations, such as LC10 or LC30, are often used to study the non-lethal effects of insecticides.

Materials:

-

Insects treated with sublethal concentrations of this compound and control insects

-

Liquid nitrogen

-

TRIzol reagent

-

Chloroform

-

Isopropanol

-

75% Ethanol

-

RNase-free water

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

-

Spectrophotometer (e.g., NanoDrop)

-

Agarose gel electrophoresis system

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes

-

qPCR instrument

Procedure:

-

Exposure to Sublethal Concentrations: Based on the determined LC50 value, select appropriate sublethal concentrations (e.g., LC10, LC20, LC30). Expose a population of insects to these concentrations using the same bioassay method as in Protocol 1. Also, maintain a control group exposed to the solvent only.

-

Sample Collection: At predetermined time points after exposure (e.g., 6, 12, 24, 48 hours), collect a subset of surviving insects from each treatment group and the control group. Immediately freeze the samples in liquid nitrogen to preserve RNA integrity and store them at -80°C until RNA extraction.

-

RNA Extraction (using TRIzol): a. Homogenize the frozen insect samples (around 50mg) in 1 mL of TRIzol reagent in a pre-chilled mortar and pestle or a homogenizer. b. Transfer the homogenate to a microcentrifuge tube. c. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. d. Centrifuge at 12,000 x g for 15 minutes at 4°C. e. Carefully transfer the upper aqueous phase containing the RNA to a new tube. f. Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes. g. Centrifuge at 12,000 x g for 10 minutes at 4°C. h. Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. i. Centrifuge at 7,500 x g for 5 minutes at 4°C. j. Discard the ethanol and air-dry the pellet for 5-10 minutes. k. Resuspend the RNA pellet in an appropriate volume of RNase-free water.

-

RNA Quality and Quantity Assessment: a. Measure the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer. b. Verify RNA integrity by running a sample on a 1% agarose gel. Look for distinct 28S and 18S ribosomal RNA bands.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qPCR): a. Design or obtain primers for your target genes (e.g., genes involved in oxidative stress response like Hsp70, thiol peroxiredoxin, and proteasome subunits) and a suitable reference gene (e.g., actin, GAPDH). b. Perform qPCR using a suitable master mix and your cDNA as a template. c. Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes in the this compound-treated samples compared to the control samples.

Mandatory Visualizations

References

Application Notes and Protocols for Evaluating Pyridalyl Efficacy and Residual Activity in Field Trials

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and conducting field trials to assess the efficacy and residual activity of Pyridalyl, a novel insecticide. This compound is recognized for its unique mode of action, which involves the inhibition of protein synthesis in target insects, and its effectiveness against various lepidopteran and thysanopteran pests.[1][2][3][4] It is also noted for its selectivity, showing high toxicity to target pests while being less harmful to some beneficial arthropods and non-target organisms.[1]

Introduction to this compound

This compound is a synthetic insecticide with a mode of action that differs from many existing insecticides, making it a valuable tool in integrated pest management (IPM) and insecticide resistance management (IRM) programs. It acts by inhibiting the synthesis of essential proteins, leading to the death of the target insect. Field trials have demonstrated its high efficacy against pests like the diamondback moth (Plutella xylostella) and thrips. Notably, this compound exhibits a residual effect, providing extended crop protection. One study indicated 100% mortality of the tobacco cutworm (Spodoptera litura) 14 days after treatment, while another noted a residual toxicity period of approximately 15 days against 4th instar silkworm larvae (Bombyx mori).

Field Trial Design and Setup

A robust field trial is essential for generating reliable data on the performance of this compound. The following protocol outlines the key steps for establishing a well-designed trial.

Experimental Design

A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.

-

Treatments:

-

Multiple rates of this compound (e.g., proposed label rate, 1.5x label rate, 0.5x label rate).

-

A positive control (a standard commercial insecticide with known efficacy against the target pest).

-

A negative control (untreated).

-

-

Replicates: A minimum of four replicates per treatment is recommended to ensure statistical power.

-

Plot Size: Plot sizes should be sufficient to obtain representative data and minimize edge effects. A minimum of 20 m² is suggested.

-

Buffer Zones: Adequate buffer zones between plots are crucial to prevent spray drift and inter-plot interference.

Application of this compound

-

Equipment: Use calibrated application equipment to ensure uniform coverage. The type of equipment will depend on the crop and target pest.

-

Timing: Apply this compound based on pest scouting and economic thresholds.

-

Documentation: Record all application details, including date, time, weather conditions, application volume, and equipment settings.

Evaluation of Efficacy

Efficacy is determined by assessing the reduction in the target pest population in the treated plots compared to the untreated control.

Pest Population Assessment

-

Pre-treatment counts: Conduct pest counts immediately before the application to establish a baseline population.

-

Post-treatment counts: Conduct pest counts at regular intervals after application (e.g., 1, 3, 7, and 14 days).

-

Sampling Method: The sampling method will vary depending on the target pest and crop. For example, for lepidopteran larvae on cabbage, this may involve counting the number of larvae per plant.

Data Collection and Analysis

Record the number of live pests per sampling unit. Calculate the percent efficacy using Abbott's formula if mortality in the control group is observed. Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Table 1: Example Data Table for this compound Efficacy

| Treatment | Application Rate (g a.i./ha) | Mean Pre-treatment Pest Count | Mean Post-treatment Pest Count (7 DAT) | Percent Efficacy (%) |

| This compound | 50 | 15.2 | 1.8 | 88.2 |

| This compound | 75 | 14.8 | 0.9 | 93.9 |

| Positive Control | Label Rate | 15.5 | 2.1 | 86.5 |

| Negative Control | 0 | 15.0 | 14.5 | 3.3 |

Evaluation of Residual Activity

Residual activity refers to the persistence of the insecticide's effectiveness over time. This is a critical parameter for determining the required frequency of applications.

Protocol for Assessing Residual Activity

Two primary methods can be employed in the field to evaluate the residual activity of this compound: in-situ pest monitoring and leaf bioassays.

Continue to monitor the pest population in all plots at extended intervals (e.g., 21 and 28 days after treatment) to determine the duration of control provided by a single application.

This method involves collecting treated leaves from the field and exposing lab-reared target pests to them.

-

Leaf Collection: At specified intervals after the field application (e.g., 1, 3, 7, 14, 21, and 28 days), randomly collect a set number of leaves from the treated and control plots.

-

Laboratory Bioassay (Leaf-Dip Method Adaptation):

-

Place the collected leaves individually in petri dishes or other suitable containers.

-

Introduce a known number of laboratory-reared target pest larvae or adults onto each leaf.

-

Seal the containers and maintain them under controlled laboratory conditions (temperature, humidity, and light).

-

Assess pest mortality at 24, 48, and 72 hours after exposure.

-

A pest is considered dead if it does not move when prodded with a fine brush.

-

Data Presentation for Residual Activity

Summarize the mortality data from the leaf bioassays in a table to clearly show the decline in efficacy over time.

Table 2: Example Data Table for this compound Residual Activity (Leaf Bioassay)

| Days After Treatment | This compound (50 g a.i./ha) % Mortality (48h) | This compound (75 g a.i./ha) % Mortality (48h) | Positive Control % Mortality (48h) | Negative Control % Mortality (48h) |

| 1 | 98.5 | 100 | 95.2 | 2.1 |

| 3 | 95.1 | 98.8 | 88.7 | 1.9 |

| 7 | 88.3 | 94.2 | 75.4 | 2.5 |

| 14 | 75.6 | 85.1 | 50.1 | 2.3 |

| 21 | 50.2 | 65.8 | 25.3 | 2.8 |

| 28 | 25.9 | 40.5 | 10.6 | 2.6 |

Residue Analysis (Optional but Recommended)

For a more quantitative assessment of residual activity, chemical analysis of this compound residues on treated foliage can be conducted.

Sample Collection and Preparation

Collect leaf samples at the same intervals as for the leaf bioassay. Samples should be immediately frozen to prevent degradation of the active ingredient.

Analytical Methodology

Residue analysis typically involves extraction of the active ingredient from the plant material followed by quantification using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Table 3: Example Data Table for this compound Residue Analysis

| Days After Treatment | This compound Residue (ppm) - Rate 1 | This compound Residue (ppm) - Rate 2 |

| 1 | 5.2 | 7.8 |

| 3 | 3.9 | 6.1 |

| 7 | 2.1 | 3.5 |

| 14 | 0.8 | 1.5 |

| 21 | 0.3 | 0.6 |

| 28 | < 0.1 | 0.2 |

Statistical Analysis and Reporting

All quantitative data should be subjected to appropriate statistical analysis. ANOVA is suitable for comparing treatment means, and where significant differences are found, a means separation test (e.g., Tukey's HSD) should be performed. For dose-response data, probit or logit analysis can be used to calculate LC50 values.

The final report should include a detailed description of the materials and methods, a summary of the results in tables and figures, and a discussion of the findings in the context of the trial objectives. All raw data should be properly archived.

References

- 1. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]

- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 3. researchgate.net [researchgate.net]

- 4. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]

Application Notes and Protocols for Pyridalyl Toxicity Assessment in Larvae using the Leaf-Dipping Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridalyl is a novel insecticide with a unique mode of action, effective against various lepidopteran and thysanopteran pests.[1] It is characterized by its high insecticidal activity, including against strains resistant to existing insecticides, and its selectivity, showing low toxicity to mammals and beneficial arthropods.[1][2] The primary mode of action of this compound is the inhibition of cellular protein synthesis in insects, a mechanism distinct from that of organophosphates, carbamates, synthetic pyrethroids, and insect growth regulators. This document provides detailed protocols for assessing the toxicity of this compound to insect larvae using the leaf-dipping bioassay method, a standard and effective technique for evaluating the efficacy of insecticides that act via ingestion or contact.

Data Presentation: this compound Toxicity in Larvae

The following table summarizes the lethal concentration (LC50) values of this compound against various larval species, as determined by the leaf-dipping method. These values represent the concentration of this compound required to cause 50% mortality in the tested population after a specific exposure period.

| Target Pest Species | Larval Instar | LC50 (ppm or mg a.i./litre) | Days After Treatment | Reference |

| Plutella xylostella | 3rd Instar | 4.48 | 5 | |

| Spodoptera litura | 3rd Instar | 0.77 | 5 | |

| Spodoptera exigua | 3rd Instar | 0.93 | 5 | |

| Mamestra brassicae | 3rd Instar | 1.98 | 5 | |

| Heliothis virescens | 3rd Instar | 4.29 | 5 | |

| Helicoverpa zea | 2nd Instar | 3.23 | 5 | |

| Helicoverpa armigera | 2nd Instar | 1.36 | 5 | |

| Cnaphalocrosis medinalis | 3rd Instar | 1.55 | 3 | |

| Spodoptera exigua | 1st Instar | 485 | 3 | |

| Spodoptera exigua | 2nd Instar | 791 | 3 | |

| Spodoptera exigua | 3rd Instar | 1280 | 3 |

Note: ppm (parts per million) is often used interchangeably with mg a.i./litre (milligrams of active ingredient per liter). The susceptibility to this compound can vary depending on the larval instar, with earlier instars generally being more susceptible.

Experimental Protocols

Rearing of Test Larvae

-

Insect Colony: Maintain a healthy and homogenous colony of the target larval species under controlled laboratory conditions (e.g., 26±2°C, 57±3% relative humidity, and a 16:8 hour light:dark photoperiod).

-

Diet: Rear larvae on a species-appropriate artificial diet or natural host plant material. For the leaf-dipping assay, it is crucial to use larvae that have been reared on the same host plant that will be used in the experiment to ensure consistent feeding behavior.

-

Staging: Select healthy, actively feeding larvae of a specific instar (e.g., 2nd or 3rd instar) for the bioassay to ensure uniformity in susceptibility.

Preparation of this compound Solutions

-

Stock Solution: Prepare a stock solution of this compound (formulated product or technical grade active ingredient) in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then dilute with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure uniform wetting of the leaf surface.

-

Serial Dilutions: Prepare a series of graded concentrations of this compound by serial dilution of the stock solution with surfactant-containing distilled water. The concentration range should be selected to produce a dose-response curve that brackets the expected LC50 value (i.e., resulting in mortalities between 10% and 90%).

-

Control Group: A control group treated only with the solvent and surfactant in distilled water must be included in every experiment.

Leaf-Dipping Bioassay Procedure

-

Host Plant Material: Select fresh, undamaged leaves from the host plant of the target larvae. Cabbage, cotton, or sugar beet leaves are commonly used for species like Spodoptera litura and Spodoptera exigua.

-

Dipping: Using forceps, individually dip the leaves into the prepared this compound solutions or the control solution for a standardized period (e.g., 10-30 seconds), ensuring complete and uniform coverage of the leaf surface.

-

Drying: After dipping, place the leaves on a wire rack or paper towels and allow them to air-dry completely in a fume hood for approximately 1-2 hours.

-

Experimental Arenas: Place the treated, dried leaves individually into ventilated experimental arenas, such as Petri dishes or small plastic containers lined with moistened filter paper to maintain leaf turgidity.

-

Larval Introduction: Carefully transfer a pre-determined number of larvae (e.g., 10-20) of the selected instar onto each treated leaf within the experimental arenas.

-

Replication: Each concentration and the control should be replicated at least three to five times.

Incubation and Data Collection

-

Incubation Conditions: Maintain the experimental arenas under the same controlled environmental conditions used for larval rearing.

-

Mortality Assessment: Assess larval mortality at regular intervals (e.g., 24, 48, 72, and 120 hours) after the introduction of larvae. Larvae that are unable to move when prodded with a fine brush are considered dead. Symptoms of this compound toxicity include flaccid paralysis, cessation of feeding, and blackening of the cuticle at sub-lethal doses.

-

Data Analysis: Correct the observed mortality for control mortality using Abbott's formula if control mortality is between 5% and 20%. If control mortality exceeds 20%, the experiment should be repeated. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Visualizations

Caption: Workflow for the leaf-dipping bioassay to assess this compound toxicity in larvae.

Caption: Proposed signaling pathway for this compound-induced necrotic cell death in insects.

References

Application Notes and Protocols for the Detection of Pyridalyl and Its Degradation Products in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridalyl is a broad-spectrum insecticide used to control various lepidopteran and thysanopteran pests on crops such as cotton and vegetables.[1] Upon its application, this compound can enter the soil environment where it undergoes degradation, leading to the formation of several transformation products. Monitoring the parent compound and its degradation products in soil is crucial for environmental risk assessment, ensuring food safety, and understanding the environmental fate of this pesticide.

This document provides detailed application notes and protocols for the extraction and analysis of this compound and its major degradation products in soil. The primary degradation pathway in soil involves the cleavage of the propenyl ether linkage, methylation, and cleavage of the pyridyl ether linkage.[1] The major degradation products identified in soil are:

-

S-1812-DP: 3,5-dichloro-4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)propoxy)phenol

-

S-1812-DP-Me: 2-(3-(2,6-dichloro-4-methoxyphenoxy)propoxy)-5-(trifluoromethyl)-pyridine

-

HTFP: 2-hydroxy-5-trifluoromethylpyridine

The analytical method described herein utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective detection method.

Logical Relationship of Analytes

The degradation of this compound in soil follows a sequential pathway, leading to the formation of the identified metabolites.

Degradation pathway of this compound in soil.

Experimental Protocols

Materials and Reagents

-

Standards: Analytical standards of this compound, S-1812-DP, S-1812-DP-Me, and HTFP (purity >98%).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade). Formic acid (FA) and Ammonium formate (reagent grade).

-

QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate. Commercially available QuEChERS extraction salt packets are recommended for convenience and consistency.

-

Dispersive SPE (d-SPE) Sorbents: Primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

-

Soil Samples: Control soil samples free of this compound and its metabolites for method validation and matrix-matched calibration.

Sample Preparation: QuEChERS Extraction

The QuEChERS method is a simple and effective technique for extracting a wide range of pesticides from complex matrices like soil.

Workflow Diagram:

QuEChERS extraction and cleanup workflow.

Protocol:

-

Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. For dry soil samples, add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.

-

Add 15 mL of acetonitrile containing 1% acetic acid to the tube.

-

Cap the tube and shake it vigorously for 1 minute.

-

Add the appropriate QuEChERS extraction salt mixture (e.g., 6 g MgSO₄, 1.5 g NaCl, 1.5 g sodium citrate dibasic sesquihydrate, and 0.75 g sodium citrate tribasic dihydrate).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge the tube at a relative centrifugal force (rcf) of at least 3000 for 5 minutes.

-

Transfer 1 mL of the upper acetonitrile layer (supernatant) into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge the d-SPE tube at a high rcf (e.g., ≥5000) for 2 minutes.

-

The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The final extracts are analyzed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

Instrumentation:

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Typical):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium formate |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

MS/MS Conditions (Typical):

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ions, as well as collision energies, need to be optimized for each analyte.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| This compound | 492.0 | 255.1 | 25 | 185.0 | 35 |

| S-1812-DP | 412.0 | 255.1 | 20 | 185.0 | 30 |

| S-1812-DP-Me | 426.0 | 269.1 | 22 | 185.0 | 32 |